molecular formula C7H5F3O B195918 4-(Trifluoromethyl)phenol CAS No. 402-45-9

4-(Trifluoromethyl)phenol

Cat. No.: B195918
CAS No.: 402-45-9
M. Wt: 162.11 g/mol
InChI Key: BAYGVMXZJBFEMB-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenol (TFMP) is a fluorinated phenolic compound with the chemical formula C₇H₅F₃O. It is characterized by a hydroxyl group (-OH) and a trifluoromethyl (-CF₃) group attached to the para positions of the benzene ring. TFMP is a known degradation product of fluoxetine, a selective serotonin reuptake inhibitor (SSRI), where hydrolysis of the ether bond releases TFMP as a toxic impurity . The -CF₃ group significantly influences its physicochemical properties, including increased lipophilicity and metabolic stability compared to non-fluorinated analogs . TFMP has been studied in biochemical contexts, such as its weak interaction with K-Ras4B (KD > 50 mM), a GTPase involved in cancer signaling .

Preparation Methods

Two-Step Nucleophilic Aromatic Substitution

The most well-documented method for synthesizing 4-(trifluoromethyl)phenol involves a two-step process starting from chlorobenzotrifluoride derivatives. This approach, detailed in patent CN1994990A , leverages sequential alkoxylation and thiolation reactions to achieve high yields under controlled conditions.

Step 1: Synthesis of Trifluoromethyl Alkyl Oxide

The first step involves the reaction of p-chloro benzo trifluoride , meta-chlorobenzotrifluoride , or chlorobenzotrifluoride with sodium alkoxides (e.g., sodium methylate, sodium ethylate) in polar aprotic solvents. The general reaction is:

Ar-Cl+NaORAr-OR+NaCl\text{Ar-Cl} + \text{NaOR} \rightarrow \text{Ar-OR} + \text{NaCl}

Key Conditions :

  • Solvents : Dimethyl sulfoxide (DMSO), tetramethylene sulfone, N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMAC).

  • Temperature : 120–180°C.

  • Reaction Time : 3–5 hours.

  • Molar Ratio : Chlorobenzotrifluoride to sodium alkoxide = 1:1–10.

Representative Examples:

Starting MaterialSodium AlkoxideSolventTemp. (°C)Time (h)Yield (%)
p-Chloro benzo trifluorideSodium methylateDMF120592
ChlorobenzotrifluorideSodium methylateMethanol140489
ChlorobenzotrifluorideSodium methylateMethanol160295

Higher temperatures (e.g., 160°C) reduce reaction times and improve yields due to enhanced nucleophilicity of the alkoxide and faster displacement kinetics .

Step 2: Thiolation to Form this compound

The alkyl oxide intermediate undergoes thiolation with sodium thiolates (e.g., sodium methyl mercaptide, sodium ethyl mercaptide) to replace the alkoxy group with a hydroxyl group:

Ar-OR+NaSR’Ar-OH+R’S-R\text{Ar-OR} + \text{NaSR'} \rightarrow \text{Ar-OH} + \text{R'S-R}

Key Conditions :

  • Solvents : Methanol, ethanol, DMF, DMAC, or toluene.

  • Temperature : 25–110°C.

  • Reaction Time : 3–5 hours.

  • Molar Ratio : Alkyl oxide to sodium thiolate = 1:0.5–15.

Representative Examples:

Alkyl OxideSodium ThiolateSolventTemp. (°C)Time (h)Yield (%)
4-Trifluoromethyl methyl etherSodium methyl mercaptideMethanol70265
2-Trifluoromethyl methyl etherSodium methyl mercaptideMethanol70272
3-Trifluoromethyl benzylic etherEthylene dithiol sodium alkoxideMethanol70375

The choice of thiolate influences yield, with bulkier thiolates (e.g., ethylene dithiol) providing better steric stabilization and reducing side reactions .

Mechanistic Insights and Optimization

Reaction Mechanism

The synthesis proceeds via sequential SNAr reactions :

  • Alkoxylation : The electron-withdrawing trifluoromethyl group activates the aromatic ring for nucleophilic attack by alkoxides, displacing chloride.

  • Thiolation : The alkoxy group is replaced by a thiolate, followed by hydrolysis or oxidative workup to yield the phenol.

Critical Parameters

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance ionic dissociation of sodium alkoxides, accelerating the first step .

  • Temperature : Elevated temperatures (≥140°C) are optimal for alkoxylation but must be balanced against solvent stability.

  • Thiolate Basicity : Stronger bases (e.g., sodium methyl mercaptide) improve thiolation efficiency but may necessitate controlled pH during workup.

Industrial Scalability and Advantages

The patent method highlights several industrial advantages:

  • High Yields : 65–95% across both steps.

  • Simplified Workup : Inorganic salts (e.g., NaCl) are easily removed via filtration, and solvents are recovered via distillation.

  • Broad Substrate Scope : Adaptable to ortho-, meta-, and para-substituted trifluoromethylphenols.

Comparative Analysis of Methods

While alternative routes (e.g., Friedel-Crafts alkylation or hydroxylation of trifluoromethylarenes) exist, the two-step SNAr method remains superior due to:

  • Regioselectivity : Direct substitution avoids isomerization.

  • Scalability : Amenable to continuous-flow reactors for large-scale production.

Chemical Reactions Analysis

4-(Trifluoromethyl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like zinc powder . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents
Recent studies have highlighted the potential of 4-(trifluoromethyl)phenol as a precursor for developing new antimicrobial agents. For instance, it has been used in the synthesis of arylurea derivatives that exhibit potent antibacterial activity against multidrug-resistant strains of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. These derivatives showed effectiveness at low concentrations, comparable to last-resort antibiotics like vancomycin and linezolid .

Synthesis of Bioactive Compounds
this compound serves as a valuable building block in the synthesis of various bioactive compounds. It has been utilized in the preparation of diaryl ethers, which are important in pharmaceuticals due to their biological activities . The compound's trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting products, making them more effective in biological systems.

Materials Science

Polymer Synthesis
This compound is also employed in the synthesis of polymers and monomers. Its incorporation into polymer matrices can improve thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives . The unique properties imparted by the trifluoromethyl group allow for enhanced performance characteristics in various material applications.

Electrophilic Trifluoromethylthiolation
this compound can undergo electrophilic aromatic substitution reactions, such as trifluoromethylthiolation. This reaction has been successfully applied to synthesize a range of functionalized phenolic compounds that may have potential applications in agrochemicals and pharmaceuticals .

Environmental Science

Analytical Chemistry
In environmental monitoring, this compound is used as a reference standard for analytical methods aimed at detecting phenolic compounds in water and soil samples. Its distinct properties facilitate accurate quantification and identification in complex matrices .

Case Study 1: Development of Antibacterial Agents

A study focused on synthesizing derivatives of this compound led to the identification of compounds with significant antibacterial activity against resistant strains. The optimization process involved screening various derivatives for their efficacy against clinical isolates, leading to promising candidates for further development into therapeutic agents.

Case Study 2: Polymer Development

Research involving the incorporation of this compound into polymer formulations demonstrated improved mechanical properties and thermal stability. These findings suggest that such polymers could be beneficial for use in high-performance applications where durability is critical.

Data Tables

Application AreaSpecific UseExample Compounds/Processes
Medicinal ChemistryAntimicrobial agentsArylurea derivatives showing activity against MRSA
Synthesis of bioactive compoundsDiaryl ethers
Materials SciencePolymer synthesisEnhanced thermal stability
Electrophilic trifluoromethylthiolationFunctionalized phenolic compounds
Environmental ScienceAnalytical chemistryReference standard for phenolic compound detection

Comparison with Similar Compounds

The following compounds are structurally or functionally related to TFMP, differing in substituent groups, positions, and biological activities:

Substituted Trifluoromethylphenols

Compound Name Substituents Key Properties/Activities References
4-(Trifluoromethyl)phenol -CF₃ (para), -OH (para) - Toxic impurity in fluoxetine; causes respiratory/eye irritation.
- Weak K-Ras4B binder (KD > 50 mM).
- Metabolized to 4-(trifluoromethyl)catechol in bacterial cultures.
4-Nitro-3-(trifluoromethyl)phenol -CF₃ (meta), -NO₂ (para) - Exhibits antimicrobial activity against C. elegans.
- No cytotoxicity observed in white cabbage extract.
2-Nitro-4-(trifluoromethyl)phenol -CF₃ (para), -NO₂ (ortho) - Intermediate in picoxystrobin degradation.
- Higher environmental persistence due to nitro group.
3,5-Bis(trifluoromethyl)phenol -CF₃ (meta, para), -OH (para) - Enhanced lipophilicity and steric hindrance.
- Used in synthetic chemistry for bulky ligand designs.
4-Chloro-3-(trifluoromethyl)phenol -CF₃ (meta), -Cl (para) - Higher electrophilicity due to chlorine.
- Applications in agrochemical intermediates.

Non-Fluorinated Phenolic Analogs

| p-Cresol | -CH₃ (para), -OH (para) | - Less toxic than TFMP.- Used as a disinfectant but lacks metabolic stability due to absence of -CF₃. | | | 4-Nitrophenol | -NO₂ (para), -OH (para) | - High toxicity and environmental concern.- Used in dyes and pesticides.- CAS: 100-02-5. | |

Research Findings and Key Differences

Physicochemical Properties

  • Lipophilicity : The -CF₃ group in TFMP enhances lipophilicity (logP ≈ 2.1) compared to p-cresol (logP ≈ 1.9), improving membrane permeability but reducing aqueous solubility .
  • Electrophilic Reactivity: Chloro- and nitro-substituted analogs (e.g., 4-Chloro-3-(trifluoromethyl)phenol) exhibit higher reactivity in electrophilic substitution reactions due to electron-withdrawing groups .

Biological Activity

4-(Trifluoromethyl)phenol, also known as para-trifluoromethylphenol, is an aromatic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a phenolic ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and environmental science, due to its unique biological activities. This article explores the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Antibacterial Activity

This compound exhibits significant antibacterial properties against various Gram-positive bacteria. Research indicates that it can effectively inhibit strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm).

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus (MRSA)0.78 - 3.125
Enterococcus faecium (VREfm)0.78 - 3.125
Staphylococcus epidermidisNot specified
Escherichia coliNo activity
Klebsiella pneumoniaeNo activity

The compound's mechanism of action includes the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the membrane potential, which is critical for bacterial survival .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. It has been evaluated for its effectiveness against Candida species and other pathogenic fungi.

Table 2: Antifungal Efficacy of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC) μg/mL
Candida albicansNot specified
Aspergillus nigerNot specified

While specific MIC values for antifungal activity are less documented compared to antibacterial effects, preliminary studies suggest potential efficacy against common fungal pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the trifluoromethyl group, including this compound. Research indicates that this compound can down-regulate key oncogenes and influence cancer cell viability.

Table 3: Anticancer Activity of this compound

Cancer Cell LineIC₅₀ (μM)Mechanism of Action
A549 (Lung cancer)44.4Down-regulation of EGFR and KRAS
HCT116 (Colon cancer)12.4Down-regulation of TP53 and FASN
PC3 (Prostate cancer)22.4Down-regulation of BRCA1 and BRCA2

The anticancer effects are attributed to the modulation of signaling pathways involved in cell proliferation and apoptosis . Molecular docking studies have also suggested that this compound may inhibit specific proteins associated with cancer progression .

Environmental Impact

In addition to its biological activities, this compound is a degradation by-product of pharmaceuticals like fluoxetine and fluvoxamine in environmental contexts. Studies indicate that while it can degrade through advanced oxidation processes, its persistence raises concerns regarding ecotoxicology and human health risks associated with drinking water contamination .

Case Studies

  • Antibacterial Case Study : A study conducted on various arylurea derivatives revealed that compounds with trifluoromethyl groups exhibited remarkable antibacterial activity comparable to last-resort antibiotics like vancomycin .
  • Anticancer Case Study : Research on trifluoromethyl-substituted compounds showed enhanced anticancer properties against multiple human cancer cell lines, indicating a promising direction for drug development targeting specific cancers .

Q & A

Q. Basic: How can researchers confirm the identity of 4-(Trifluoromethyl)phenol in a laboratory setting?

Methodological Answer:
To confirm the identity of this compound, use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^13C NMR spectra to confirm the aromatic proton environment and the presence of the trifluoromethyl (-CF3_3) group.
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Identify characteristic O-H (phenolic) stretching (~3200–3600 cm1^{-1}) and C-F (trifluoromethyl) vibrations (~1100–1200 cm1^{-1}).
  • High-Performance Liquid Chromatography (HPLC): Compare retention times with reference standards.
  • Reference Databases: Cross-check spectral data with the NIST Chemistry WebBook (CAS 402-45-9), which provides validated molecular weight, InChIKey, and structural information .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7_7H5_5F3_3ONIST
Molecular Weight162.1092 g/molNIST
CAS Registry Number402-45-9NIST
IUPAC NameThis compoundJunkai

Q. Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use respiratory protection (e.g., vapor respirators) in poorly ventilated areas .
  • Engineering Controls: Conduct reactions in fume hoods with local exhaust ventilation to minimize inhalation exposure .
  • Thermal Decomposition Risks: Avoid open flames or high temperatures, as decomposition releases toxic gases (e.g., HF, CO, halogenated compounds). Use dry powder or CO2_2 extinguishers for fires .
  • First Aid: In case of skin contact, rinse immediately with water for 15 minutes. For HF exposure, apply calcium gluconate gel and seek emergency medical attention .

Q. Advanced: What methodologies are recommended for synthesizing derivatives of this compound?

Methodological Answer:

  • Co-Crystallization: Use mechanochemical grinding with co-formers like syringic acid or trans-cinnamic acid (1:1 stoichiometry) to engineer co-crystals. Validate structures via single-crystal X-ray diffraction and FT-IR .
  • Nitro-Derivative Synthesis: Introduce nitro groups via electrophilic aromatic substitution. For example, nitration with HNO3_3/H2_2SO4_4 under controlled temperatures (0–5°C) yields 2-nitro-4-(trifluoromethyl)phenol .
  • Hazard Mitigation: Perform risk assessments for reagents (e.g., cesium carbonate, DMF) and monitor gas evolution using oil bubblers during reactions .

Q. Advanced: How can researchers analyze thermal decomposition products of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Couple with mass spectrometry (TGA-MS) or gas chromatography (TGA-GC) to identify volatile decomposition products (e.g., HF, CO, fluorinated aromatics) .
  • FT-IR Gas Analysis: Monitor gas-phase emissions in real-time during controlled heating (e.g., 200–500°C) to detect HF signatures (~4000 cm1^{-1}) .

Table 2: Hazardous Decomposition Products

ConditionProductsSource
CombustionHF, CO, halogenated compoundsTCI
High TemperatureFluorinated aromaticsNIST

Q. Advanced: What strategies mitigate gas evolution during synthesis reactions involving this compound?

Methodological Answer:

  • Controlled Reagent Addition: Use dropwise addition of reactive agents (e.g., alkyl halides) to minimize sudden gas release.
  • Gas Trapping Systems: Employ oil bubblers or scrubbers (e.g., NaOH solution for HF neutralization) to capture hazardous gases .
  • Pressure Relief: Equip reactors with pressure-relief valves for exothermic or gas-evolving reactions .

Q. Advanced: How does the trifluoromethyl group influence the compound’s applications in supramolecular chemistry?

Methodological Answer:
The -CF3_3 group enhances:

  • Electron-Withdrawing Effects: Stabilizes charge-transfer complexes in co-crystals, as demonstrated in urotropine co-crystals with 4-[4-(trifluoromethyl)phenoxy]phenol .
  • Hydrophobic Interactions: Facilitates non-covalent bonding in crystal lattices, improving thermal stability of co-crystals .

Properties

IUPAC Name

4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYGVMXZJBFEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5F3O
Source PubChem
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DSSTOX Substance ID

DTXSID2075392
Record name 4-(Trifluoromethyl)phenol
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Molecular Weight

162.11 g/mol
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CAS No.

402-45-9
Record name 4-(Trifluoromethyl)phenol
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Synthesis routes and methods I

Procedure details

A solution of 3.9 g (20 mmol) of 4-tri-n-butylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one in 10 mL of absolute ethanol was treated successively with 1.3 g (20 mmol) of zinc dust and 10 mL of a solution of 80% acetic acid - 20% water. The mixture was heated to reflux for one hour, allowed to cool to room temperature, and poured into 100 mL of water. The resulting aqueous mixture was extracted with three 50 mL portions of diethyl ether. Combination, drying (MgSO4), and concentration of the ether layers afforded a residue which purified by short path distillation at 5.0 torr. At 60°-65° C., 0.80 g (47% yield) of 4-trifluoromethylphenol was collected.
Name
4-tri-n-butylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one
Quantity
3.9 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
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10 mL
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1.3 g
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100 mL
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Synthesis routes and methods II

Procedure details

A mixture of 60.0 g of propenyl 4-trifluoromethylphenyl ether, 350 ml of methanol and aqueous sulphuric acid (20 ml 98% H2SO4 in 50 ml water) was refluxed for 4 hours. After dilution with 1200 ml water, the product was extracted twice with toluene. Removal of solvent and distillation of the residue gave 33.43 g of 4-trifluoromethylphenol, b.p.: 63°-64° C. at 6 Torr.
Name
propenyl 4-trifluoromethylphenyl ether
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
350 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 390 g. of 4-trifluoromethylphenyl benzyl ether in 3580 ml. of ethanol was placed in a low pressure hydrogenation vessel along with 30 g. of 5 percent palladium-on-carbon. An initial hydrogen pressure of 60 psi was used and the solution was hydrogenated at room temperature until the theoretical uptake of hydrogen had been achieved--about 2 hours. The catalyst was removed by filtration. Concentration of the filtrate yielded 4-trifluoromethylphenol, distilling in the range 51°-54° C. at 6 torr. Yield=212 gms. (84.5 percent).
Quantity
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(Trifluoromethyl)phenol
4-(Trifluoromethyl)phenol
4-(Trifluoromethyl)phenol
4-(Trifluoromethyl)phenol

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